molecular formula C18H14BrN5OS B3010714 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207047-21-9

1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B3010714
CAS No.: 1207047-21-9
M. Wt: 428.31
InChI Key: IZKBLYNKKHMERL-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-bromophenyl group and at position 4 with a 4-(4-methoxyphenyl)thiazol-2-yl moiety.

Properties

IUPAC Name

3-(2-bromophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-25-12-8-6-11(7-9-12)14-10-26-18(21-14)16-17(20)24(23-22-16)15-5-3-2-4-13(15)19/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKBLYNKKHMERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea.

    Synthesis of the triazole ring: This step often involves a cycloaddition reaction between an azide and an alkyne.

    Coupling reactions: The final step might involve coupling the thiazole and triazole rings with the bromophenyl and methoxyphenyl groups under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the methoxy group to a hydroxyl group.

    Reduction: The compound could be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxyl derivative, while substitution could result in various functionalized derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Recent studies indicate that similar compounds can selectively target cancer cells while sparing normal tissues .
  • Antimicrobial Properties :
    • The thiazole and triazole rings are known for their antibacterial and antifungal activities. Research has demonstrated that compounds with similar structures exhibit significant antimicrobial efficacy against various pathogens, including resistant strains .
  • Anti-inflammatory Effects :
    • Compounds containing thiazole and triazole moieties have been reported to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Antidiabetic Potential :
    • Some derivatives of triazoles have shown effectiveness in lowering blood glucose levels in diabetic models. This suggests that the compound may have potential applications in managing diabetes through modulation of metabolic pathways .
  • Neuroprotective Effects :
    • There is emerging evidence that certain triazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative conditions .

Case Study 1: Anticancer Activity

A study by Keter and Darkwa (2012) demonstrated that a related thiazole-triazole compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle.

Case Study 2: Antimicrobial Efficacy

Research conducted by Tanitame et al. (2004) highlighted the antibacterial activity of thiazole derivatives against Gram-positive bacteria. The study found that modifications in the substituent groups significantly affected the antimicrobial potency.

Case Study 3: Anti-inflammatory Mechanisms

Farghaly et al. (2000) explored the anti-inflammatory properties of similar compounds in animal models of arthritis. The results indicated a marked reduction in swelling and pain, suggesting a viable therapeutic route for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole and thiazole rings. Key comparisons include:

Table 1: Substituent Comparison and Molecular Properties
Compound Name R1 (Triazole Substituent) R2 (Thiazole Substituent) Molecular Weight (g/mol) Key Features
Target Compound 2-Bromophenyl 4-Methoxyphenyl 383.86 (estimated) Bromine (electron-withdrawing), methoxy (electron-donating)
1-(4-Chlorophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine 4-Chlorophenyl 4-Methoxyphenyl 383.86 Chlorine (smaller halogen), similar polarity
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl Benzo[d]thiazol-2-yl - Nitro group (strongly electron-withdrawing), fused benzothiazole
1-(4-Methoxyphenyl)-4-(p-tolyl)-1H-1,2,3-triazol-5-amine 4-Methoxyphenyl p-Tolyl - Methoxy and methyl groups (electron-donating)
Key Observations :
  • Methoxy Group : The 4-methoxyphenyl group on the thiazole ring is common in bioactive compounds (e.g., anti-inflammatory agents ), likely due to its electron-donating nature and metabolic stability.
  • Nitro vs. Bromine : The nitro group in ’s compound introduces strong electron-withdrawing effects, which may reduce nucleophilicity compared to bromine .

Physicochemical and Spectral Properties

  • Solubility : The methoxy group may improve aqueous solubility compared to purely aromatic substituents.
  • NMR Signatures : The 2-bromophenyl group would show distinct $ ^1H $-NMR aromatic signals (e.g., deshielded protons near bromine) compared to chlorophenyl or nitrophenyl analogs .
  • Mass Spectrometry : A molecular ion peak at m/z ~384 (M+H⁺) is expected, with fragmentation patterns reflecting cleavage of the triazole-thiazole bond .

Biological Activity

1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea.
  • Synthesis of the Triazole Ring : A cycloaddition reaction between an azide and an alkyne is employed.
  • Coupling Reactions : The final product is formed by coupling the thiazole and triazole rings with bromophenyl and methoxyphenyl groups using palladium-catalyzed cross-coupling reactions.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound and its analogs can be effective against various microbial strains. For instance:

  • In Vitro Studies : Compounds similar to this triazole derivative have been evaluated using turbidimetric methods against bacterial strains, showing comparable efficacy to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Line Studies : In vitro tests on human breast adenocarcinoma (MCF7) cells revealed that certain derivatives exhibited potent cytotoxicity, with some showing IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
  • Molecular Docking Studies : These studies indicated favorable binding interactions with cancer-related targets, suggesting a mechanism through which these compounds may exert their effects .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Triazole derivatives often inhibit specific enzymes or receptors involved in cellular processes. The presence of the bromine atom may enhance interaction with biological targets compared to other halogenated analogs.

Structure-Activity Relationship (SAR)

The structural components of this compound significantly influence its biological activity:

  • Substitution Patterns : The presence of the methoxy group on the phenyl ring has been linked to increased potency against cancer cell lines .
  • Comparative Analysis : Similar compounds with different halogen substitutions (e.g., chloro or fluoro) have shown varying degrees of activity, indicating that the bromine substituent may play a unique role in enhancing biological interactions.

Case Studies

Several studies highlight the effectiveness of thiazole and triazole derivatives in biomedical applications:

  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties, revealing promising results against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : In a comparative study involving various thiazole derivatives, one compound demonstrated significant activity against MCF7 cells, showcasing the potential for further development into therapeutic agents .

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